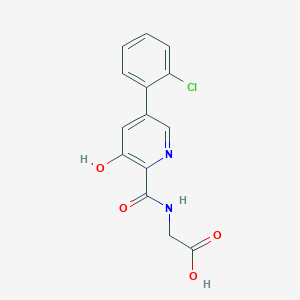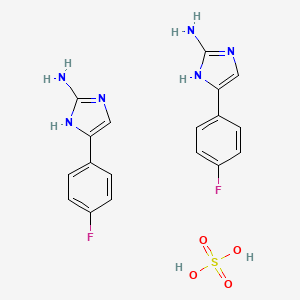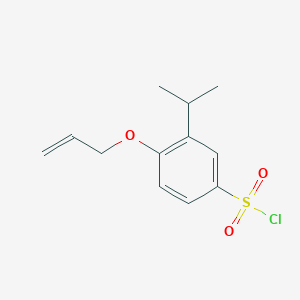
4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride is an organic compound that features an allyloxy group, an isopropyl group, and a benzenesulfonyl chloride moiety. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride typically involves the reaction of 4-hydroxy-3-isopropylbenzenesulfonyl chloride with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and crystallization can further improve the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The allyloxy group can undergo oxidation to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Formation of epoxides and other oxygenated derivatives.
Reduction Reactions: Formation of sulfonamides and sulfonic acids.
Applications De Recherche Scientifique
4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting their function. The allyloxy group can participate in radical or ionic reactions, leading to the formation of various reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Allyloxy)benzenesulfonyl chloride: Lacks the isopropyl group, which may affect its reactivity and applications.
3-Isopropylbenzenesulfonyl chloride: Lacks the allyloxy group, which may limit its use in certain synthetic applications.
4-(Methoxy)-3-isopropylbenzenesulfonyl chloride: Contains a methoxy group instead of an allyloxy group, which may alter its chemical properties and reactivity.
Uniqueness
4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride is unique due to the presence of both the allyloxy and isopropyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of new synthetic pathways.
Propriétés
Formule moléculaire |
C12H15ClO3S |
|---|---|
Poids moléculaire |
274.76 g/mol |
Nom IUPAC |
3-propan-2-yl-4-prop-2-enoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C12H15ClO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h4-6,8-9H,1,7H2,2-3H3 |
Clé InChI |
XEFOHMHSUHHCBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12822590.png)
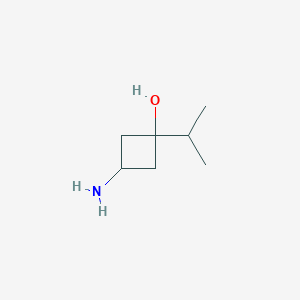
![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)
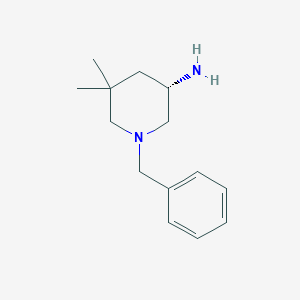
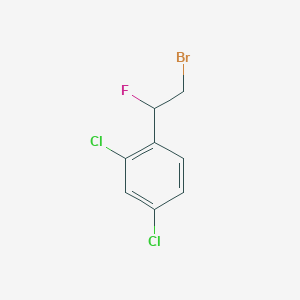
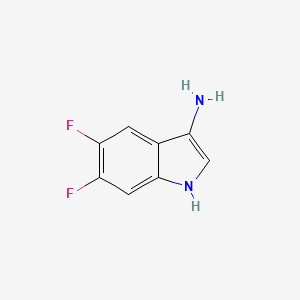
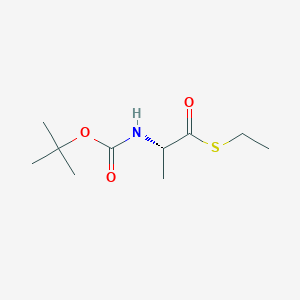
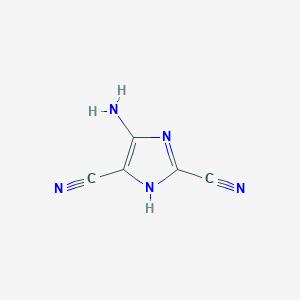
![Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol](/img/structure/B12822659.png)
